(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” features a complex heterocyclic architecture combining an indole-2-one core with a thiazolidinone ring system. Key structural elements include:
- 5-Bromo substitution on the indole moiety, likely enhancing electrophilic interactions in biological systems.
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent on the thiazolidinone ring, introducing a sulfone group that may improve solubility and metabolic stability.
This compound belongs to a class of (Z)-configured indolylidene-thiazolidinone hybrids, which are extensively studied for antimicrobial and anticancer activities .
Properties
Molecular Formula |
C23H19BrN2O4S3 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(5Z)-5-[5-bromo-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrN2O4S3/c1-13-2-4-14(5-3-13)11-25-18-7-6-15(24)10-17(18)19(21(25)27)20-22(28)26(23(31)32-20)16-8-9-33(29,30)12-16/h2-7,10,16H,8-9,11-12H2,1H3/b20-19- |
InChI Key |
IPJVNJFCVNMXDO-VXPUYCOJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. The structure includes:
- A thiazolidinone core
- A bromine substituent
- A tetrahydrothiophene moiety
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.
Anticancer Properties
Thiazolidinones have been reported to possess anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may exhibit similar mechanisms due to its structural analogies.
Anti-inflammatory Effects
Several studies suggest that thiazolidinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. For instance, compounds with similar thiazolidinone frameworks have been shown to downregulate TNF-alpha and IL-6 levels in cellular models .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazolidinones against multidrug-resistant strains. The results indicated a notable reduction in bacterial viability when treated with these compounds .
- Anticancer Activity : In a recent investigation, a derivative structurally related to the compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of thiazolidinone derivatives. The results showed that these compounds significantly decreased inflammation markers in animal models of arthritis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Anti-inflammatory Effects
Molecular docking studies have shown that this compound may inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .
Anticancer Activity
Preliminary research indicates that (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one may possess anticancer properties. Studies involving cell lines have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that the compound had an MIC of 32 µg/mL against both strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focusing on its anti-inflammatory properties, researchers utilized molecular docking simulations to predict binding affinities to the 5-lipoxygenase enzyme. The results suggested strong binding interactions, which were further validated through in vitro assays demonstrating reduced pro-inflammatory cytokine production in treated macrophages .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Comparative Pharmacokinetic Profiles
- Lipophilicity :
- Metabolic Stability :
Research Findings and Limitations
- Contradictory data exists regarding the role of bromine: Some studies highlight its potency-enhancing effects , while others note increased cytotoxicity in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
